molecular formula C14H18N2O3S B8289795 N-thiomorpholinocarbonyl-L-phenylalanine

N-thiomorpholinocarbonyl-L-phenylalanine

Cat. No.: B8289795
M. Wt: 294.37 g/mol
InChI Key: LJMKJDRAKQIGBC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Thiomorpholinocarbonyl-L-phenylalanine is a synthetic derivative of L-phenylalanine, characterized by the substitution of its amino group with a thiomorpholine-4-carbonyl moiety. While specific applications of this compound are still under investigation, its structural design suggests utility in drug development, particularly in protease inhibition or peptide-based therapeutics where steric and electronic properties are critical. The thiomorpholine group may also influence metabolic stability, as sulfur atoms can alter oxidative degradation pathways compared to oxygen analogs .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

(2S)-3-phenyl-2-(thiomorpholine-4-carbonylamino)propanoic acid

InChI

InChI=1S/C14H18N2O3S/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1

InChI Key

LJMKJDRAKQIGBC-LBPRGKRZSA-N

Isomeric SMILES

C1CSCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CSCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of L-Phenylalanine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Applications/Findings
This compound C₁₄H₁₈N₂O₃S 294.37 Not Available Thiomorpholine carbonyl, sulfur atom Enzyme inhibition, drug delivery systems
N-Phthalyl-L-phenylalanine C₁₈H₁₅NO₄ 309.32 [CAS: 122-85-8]† Aromatic phthalyl group Peptide synthesis (protecting group)
N-Acetyl-L-phenylalanine C₁₁H₁₃NO₃ 207.23 2018-61-3 Simple acetyl substitution Food additives, metabolic studies
4-Chloro-L-phenylalanine C₉H₁₀ClNO₂ 215.64 7424-00-5 Chlorine substituent on phenyl ring Antibiotic research, enzyme studies

†Example CAS from general phthalyl derivatives; specific data inferred from .

Functional and Pharmacological Differences

  • Preliminary studies suggest moderate bioavailability in murine models, though toxicity profiles remain uncharacterized .
  • N-Phthalyl-L-phenylalanine : The bulky phthalyl group acts as a protective moiety in peptide synthesis, preventing unwanted side reactions. However, its aromaticity reduces solubility in aqueous media, limiting in vivo applications .
  • N-Acetyl-L-phenylalanine: Lacks complex functional groups, making it a model compound for studying acetylated amino acid metabolism. Widely used in dietary supplements due to low toxicity .
  • 4-Chloro-L-phenylalanine : The chlorine atom disrupts bacterial cell wall synthesis, showing efficacy against Gram-positive pathogens. However, halogenation increases hepatotoxicity risks in preclinical trials .

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